

Application Notes and Protocols for NVS-VHL720 Cellular Assays

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Compound of Interest

Compound Name: NVS-VHL720

Cat. No.: B12370099

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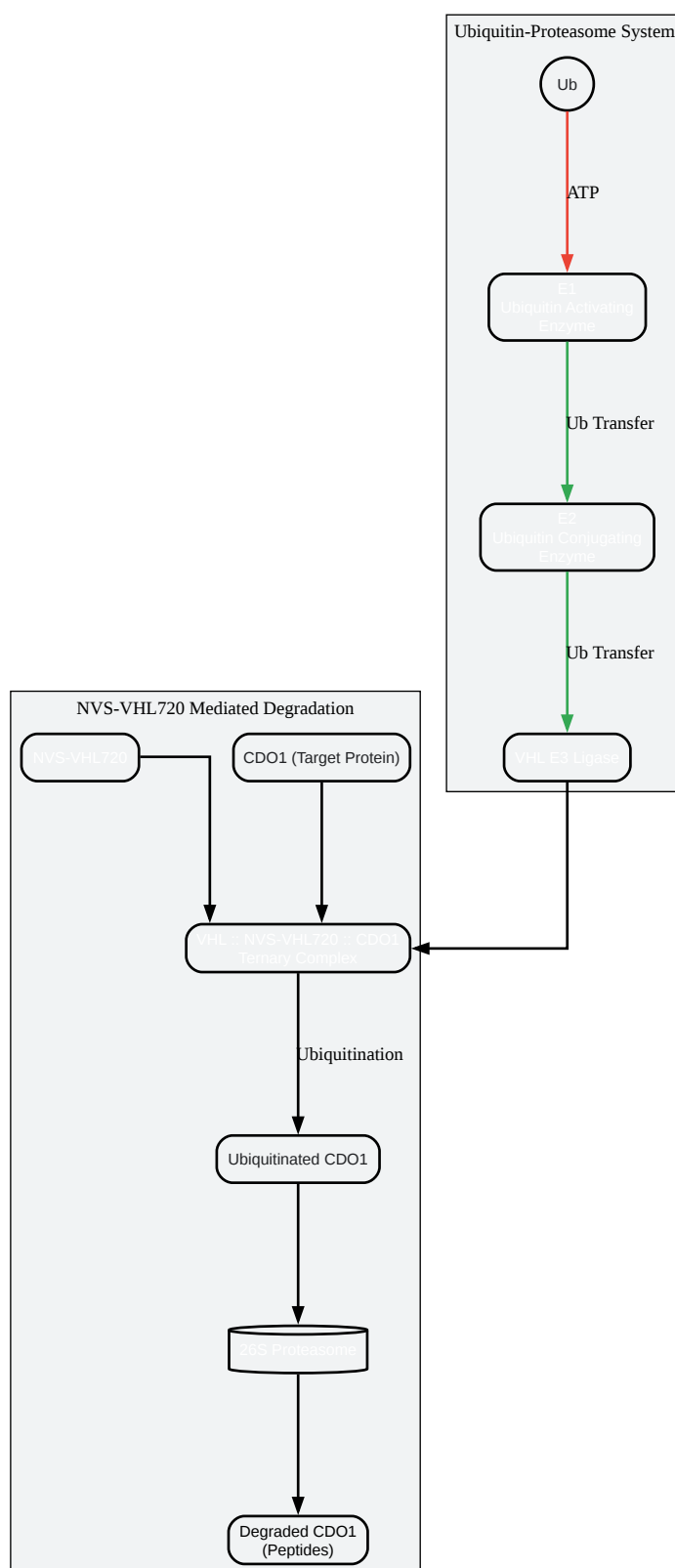
For Researchers, Scientists, and Drug Development Professionals

Introduction

NVS-VHL720 is a novel molecular glue degrader that induces the degradation of cysteine dioxygenase 1 (CDO1), a protein of interest in various cellular processes.[1][2][3] This molecule functions by forming a ternary complex with the Von Hippel-Lindau (VHL) E3 ubiquitin ligase and CDO1, leading to the ubiquitination and subsequent proteasomal degradation of CDO1.[4] These application notes provide detailed protocols for cellular assays to characterize the activity of **NVS-VHL720**, including its ability to induce ternary complex formation and mediate the degradation of CDO1.

Mechanism of Action: NVS-VHL720

NVS-VHL720 acts as a molecular glue, facilitating an interaction between the E3 ligase VHL and the neo-substrate CDO1. This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to CDO1, marking it for degradation by the 26S proteasome. This targeted protein degradation approach offers a powerful strategy for modulating the levels of otherwise "undruggable" proteins.



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Caption: **NVS-VHL720** mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for **NVS-VHL720**'s activity in cellular and biochemical assays.

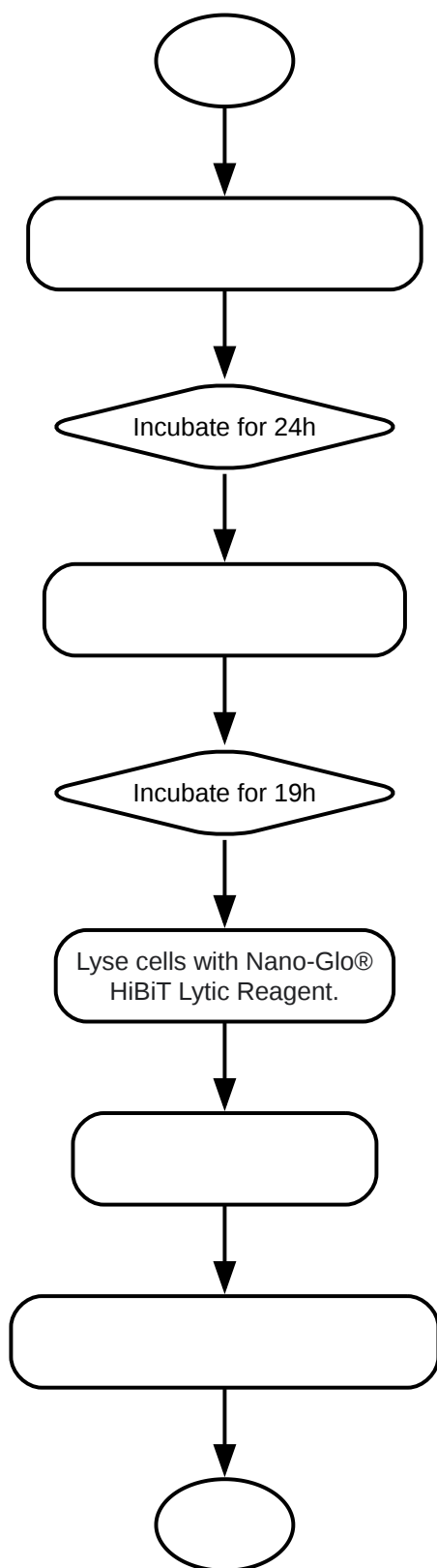
Compound	Assay Type	Cell Line	Parameter	Value	Reference
NVS-VHL720	HiBiT Cellular Degradation	HEK293T	absDC50	8 nM	[2]
NVS-VHL720	HiBiT Cellular Degradation	HEK293T	Dmax	98%	[2]
NVS-VHL720	TR-FRET CDO1 Recruitment	-	AC50	71 nM	[2]
NVS-VHL720	SPR (Binary Binding)	-	K D (to VHL)	72 nM	[2]

Table 1: Cellular and Biochemical Activity of **NVS-VHL720**.

Experimental Protocols

HiBiT Cellular Degradation Assay

This assay quantifies the degradation of a target protein by measuring the luminescence of a small, 11-amino-acid HiBiT tag fused to the protein of interest.[\[5\]](#)[\[6\]](#)



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Caption: HiBiT Cellular Degradation Assay Workflow.

Materials:

- HEK293T cells
- CDO1-HiBiT expression vector
- Cell culture medium (e.g., DMEM with 10% FBS)
- 96-well white, clear-bottom assay plates
- **NVS-VHL720**
- Nano-Glo® HiBiT Lytic Detection System (Promega)
- Luminometer

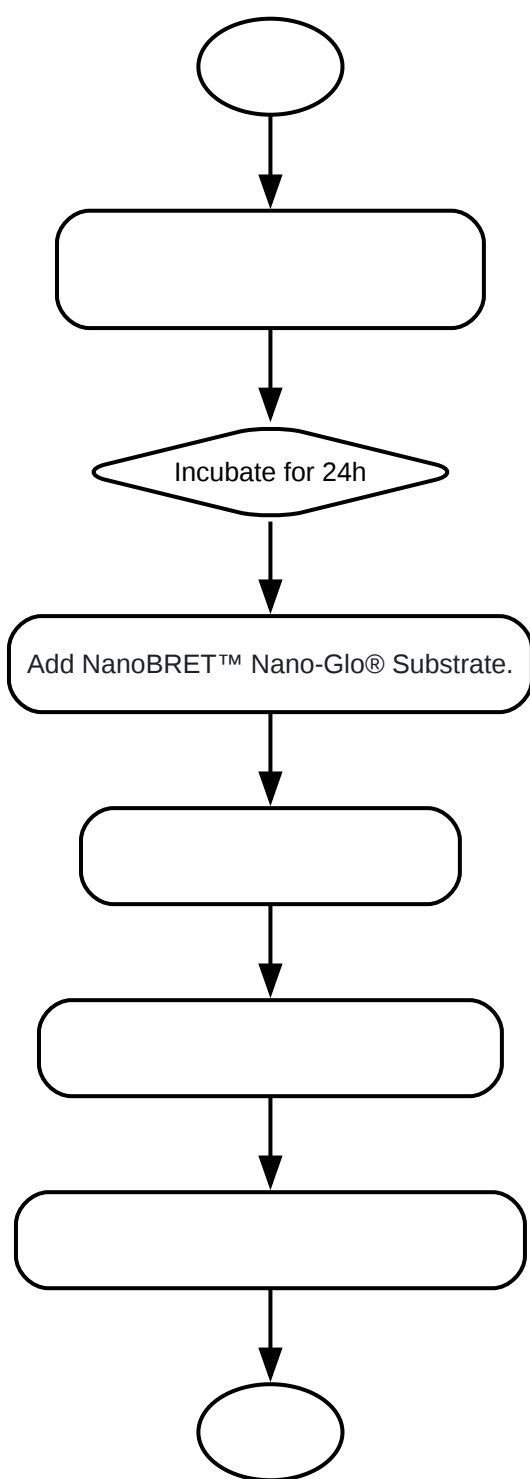
Protocol:

- Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of the assay.
- Transfection: Transfect the cells with the CDO1-HiBiT expression vector according to the manufacturer's instructions for your transfection reagent.
- Incubation: Incubate the cells for 24 hours post-transfection.
- Compound Treatment: Prepare a serial dilution of **NVS-VHL720** in cell culture medium. Add the diluted compound to the cells. Include a DMSO-only control.
- Incubation: Incubate the treated cells for 19 hours.
- Lysis and Detection:
 - Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's protocol.^[5]
 - Add the lytic reagent to each well.
 - Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

- **Measurement:** Measure the luminescence using a plate-based luminometer.
- **Data Analysis:** Normalize the luminescence signals to the DMSO control. Plot the normalized values against the compound concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

NanoBRET™ Ternary Complex Assay

This assay measures the formation of the VHL-**NVS-VHL720**-CDO1 ternary complex in live cells using Bioluminescence Resonance Energy Transfer (BRET).^{[7][8][9]}



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Caption: NanoBRET™ Ternary Complex Assay Workflow.

Materials:

- HEK293T cells
- VHL-LgBiT and CDO1-SmBiT expression vectors (or HaloTag®-VHL and NanoLuc®-CDO1)
- Cell culture medium
- 96-well white assay plates
- **NVS-VHL720**
- NanoBRET™ Nano-Glo® Detection System (Promega)
- BRET-capable plate reader

Protocol:

- Cell Seeding: Seed HEK293T cells in a 96-well white assay plate.
- Co-transfection: Co-transfect the cells with expression vectors for the BRET donor (e.g., VHL-LgBiT) and acceptor (e.g., CDO1-SmBiT).
- Incubation: Incubate for 24 hours post-transfection.
- Substrate Addition: Add the NanoBRET™ Nano-Glo® substrate to the cells according to the manufacturer's protocol.
- Compound Treatment: Add a serial dilution of **NVS-VHL720** to the wells.
- Measurement: Immediately measure the luminescence at both the donor and acceptor emission wavelengths using a BRET-capable plate reader.
- Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the compound concentration to determine the AC50 for ternary complex formation.

Concluding Remarks

The provided protocols offer robust and reproducible methods for characterizing the cellular activity of **NVS-VHL720**. The HiBiT degradation assay provides a direct measure of the compound's efficacy in inducing the degradation of CDO1, while the NanoBRET™ assay elucidates the underlying mechanism of ternary complex formation. These assays are essential tools for the evaluation and optimization of molecular glue degraders in drug discovery and development. For further details on the underlying technologies, please refer to the manufacturer's technical manuals.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

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